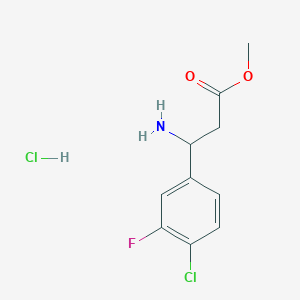

Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride

Description

Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride (CAS: 2703781-10-4) is a halogenated amino ester derivative with the molecular formula C₁₀H₁₂Cl₂FNO₂ and a molecular weight of 268.11 g/mol. Its structure features a 4-chloro-3-fluorophenyl group attached to a β-amino propanoate methyl ester backbone, as indicated by the SMILES notation: COC(=O)CC(c1ccc(c(c1)F)Cl)N.Cl . This compound is primarily used in research settings, with suppliers like BL33851 offering it at $8/1g . Its synthesis likely involves multi-step reactions, including protection/deprotection strategies common to amino esters (e.g., trityloxy intermediates and benzaldehyde derivatives) .

Properties

Molecular Formula |

C10H12Cl2FNO2 |

|---|---|

Molecular Weight |

268.11 g/mol |

IUPAC Name |

methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C10H11ClFNO2.ClH/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H |

InChI Key |

TYRJXJIPDLKFEC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(C1=CC(=C(C=C1)Cl)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride generally follows a multi-step route involving:

- Formation of the amino acid backbone via condensation or substitution reactions.

- Introduction of the 4-chloro-3-fluorophenyl group.

- Esterification to form the methyl ester.

- Conversion to the hydrochloride salt for improved handling and solubility.

Specific Synthetic Route from 4-Chloro-3-fluorobenzaldehyde and Glycine Methyl Ester

A commonly reported method involves the reaction of 4-chloro-3-fluorobenzaldehyde with glycine methyl ester hydrochloride in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, typically at room temperature, to afford the target methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride after purification.

| Step | Reagents & Conditions | Purpose |

|---|---|---|

| 1 | 4-Chloro-3-fluorobenzaldehyde + glycine methyl ester hydrochloride | Formation of imine intermediate |

| 2 | Sodium borohydride, room temperature | Reduction of imine to amino ester |

| 3 | Acidification with HCl | Formation of hydrochloride salt |

| 4 | Purification (crystallization or chromatography) | Isolation of pure product |

Alternative Methods

Catalytic Hydrogenation: In some industrial or large-scale syntheses, catalytic hydrogenation can be employed to reduce imine intermediates efficiently, providing higher yields and stereochemical control.

Enzymatic Synthesis: Enzymatic routes using transaminases or esterases have been explored for stereoselective synthesis of amino acid derivatives, including this compound, though details specific to this compound are limited.

Industrial Scale Considerations

Industrial production typically involves bulk reactors with controlled temperature and pH to optimize yield and purity. After synthesis, purification is commonly achieved through crystallization or chromatographic techniques to obtain the hydrochloride salt in high purity suitable for pharmaceutical research.

Reaction Conditions and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | Methanol or aqueous methanol | Facilitates esterification and solubility |

| Temperature | Room temperature to 40°C | Mild conditions prevent side reactions |

| Reducing Agent | Sodium borohydride or catalytic hydrogenation | Efficient reduction of imine intermediate |

| pH | Acidic (HCl addition) | Formation of stable hydrochloride salt |

| Purification | Crystallization, chromatography | Ensures removal of impurities |

Detailed Research Outcomes

The stereochemistry at the 3-position (chiral center adjacent to the amino group) is crucial for biological activity. Both (3S) and (3R) enantiomers have been synthesized, with the (3S) form often favored for medicinal chemistry applications.

The presence of both chloro and fluoro substituents on the phenyl ring enhances binding affinity to biological targets, influencing pharmacological properties.

Purity levels above 98% are typically achieved through optimized reaction and purification protocols, which is essential for reproducible biological testing.

Summary Table of Preparation Methods

| Aspect | Description |

|---|---|

| Starting Materials | 4-Chloro-3-fluorobenzaldehyde, glycine methyl ester hydrochloride |

| Key Reactions | Imine formation, reduction (NaBH4 or catalytic hydrogenation), esterification, salt formation |

| Reaction Conditions | Mild temperature (RT to 40°C), acidic environment for salt formation |

| Purification Techniques | Crystallization, chromatography |

| Stereochemistry Control | Chiral center at C-3, (3S) and (3R) enantiomers reported |

| Industrial Scale Adaptations | Bulk reactors, optimized solvent systems, scalable purification |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride is a chemical compound with a unique structure, characterized by chloro and fluoro substituents on the phenyl ring. Its molecular formula is C₁₀H₁₃ClFNO₂, and it has a molecular weight of approximately 221.67 g/mol. The compound is a hydrochloride salt, enhancing its water solubility, making it suitable for applications in medicinal chemistry and pharmacology. It typically appears as a white to off-white crystalline powder with a melting point ranging from 127°C to 129°C.

Applications

Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride has several applications across different fields:

- Medicinal Chemistry: It is used as an intermediate in synthesizing pharmaceutical compounds. The presence of chloro and fluoro substituents on the phenyl ring allows for modifying the compound's structure to enhance its biological activity.

- Pharmacology: Research indicates that methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride exhibits significant biological activity. It has been studied for its potential as a pharmaceutical agent.

- Chemical Research: The compound is used in chemical research for synthesizing various analogs with distinct properties. Its unique structure makes it a valuable building block for creating new chemical entities.

Interaction studies involving methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride typically focus on its binding affinity to various biological targets. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the chloro and fluoro substituents can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s 4-chloro-3-fluorophenyl substituent distinguishes it from analogs with alternative halogens, positions, or functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Purity and Commercial Availability

Functional Group Impact on Properties

- Halogens : Chloro and fluoro groups enhance lipophilicity (logP) and metabolic stability compared to methoxy or hydroxyl groups.

- Ester vs. Acid : Methyl/ethyl esters (e.g., ’s ethyl ester) improve cell permeability over free acids .

- Positional Isomerism: The 2-amino variant () exhibits distinct pharmacokinetics due to altered hydrogen bonding .

Biological Activity

Methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C₁₀H₁₃ClFNO₂

- Molecular Weight : Approximately 221.67 g/mol

- Appearance : White to off-white crystalline powder

- Melting Point : 127°C to 129°C

The compound's structure includes both chloro and fluoro substituents on the phenyl ring, which are crucial for its interaction with biological targets and influence its pharmacological properties.

Biological Activity

Research indicates that methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride exhibits various biological activities, particularly in the fields of pharmacology and toxicology. Its potential applications include:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including multidrug-resistant pathogens. The presence of chloro and fluoro groups enhances its antimicrobial efficacy by targeting multiple cellular pathways .

- Anticancer Properties : Preliminary studies have indicated that this compound may possess anticancer activity. For instance, related compounds with similar structural features have demonstrated cytotoxic effects on cancer cell lines such as Caco-2 and A549 .

The biological activity of methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride can be attributed to its ability to interact with specific biological targets:

- Binding Affinity : Studies have focused on the compound's binding affinity to various receptors and enzymes, which is critical for understanding its pharmacodynamics.

- Synergistic Effects : The combination of chloro and fluoro substituents may enhance lipophilicity, allowing better penetration into bacterial cells and improving antimicrobial activity compared to non-substituted analogs .

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and differences among related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-amino-3-(4-chlorophenyl)propanoate | C₁₀H₁₂ClNO₂ | Lacks fluorine substituent; potential for different biological activity. |

| Methyl 2-amino-2-(4-fluorophenyl)propanoate | C₁₀H₁₂FNO₂ | Contains fluorine but lacks chlorine; may exhibit different pharmacological properties. |

| Methyl (S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate | C₁₀H₁₂ClFNO₂ | Stereochemistry may influence biological activity compared to its racemic counterpart. |

This comparison highlights the significance of specific substituents in determining the biological activity of these compounds.

Case Studies

- Antimicrobial Efficacy : In a study investigating the antimicrobial properties of similar compounds, methyl 3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride was found to exhibit significant activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like vancomycin .

- Cytotoxicity Studies : A recent investigation into cytotoxic effects revealed that compounds with structural similarities showed varying degrees of efficacy against cancer cell lines. The introduction of specific functional groups was found to enhance anticancer activity significantly .

Q & A

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

- Methodological Answer : Industrial-scale catalytic hydrogenation requires chiral catalysts (e.g., Ru-BINAP) to preserve the (3S) configuration. Continuous flow reactors improve mixing and heat transfer, minimizing racemization. Process analytical technology (PAT) ensures real-time monitoring of enantiomeric excess (ee) ≥99% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.